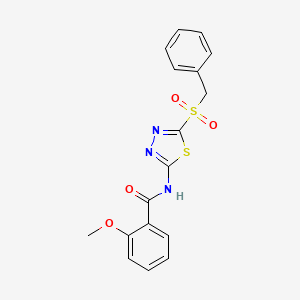

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Description

N-(5-(Benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a 1,3,4-thiadiazole derivative featuring a benzylsulfonyl (-SO₂-benzyl) substituent at position 5 of the thiadiazole ring and a 2-methoxybenzamide group at position 2. The sulfonyl moiety imparts strong electron-withdrawing properties, which may enhance metabolic stability and binding affinity in biological systems compared to thioether (-S-) or sulfonamide (-SO₂NH-) analogs. This compound belongs to a class of heterocyclic molecules known for diverse pharmacological activities, including antimicrobial, antifungal, and enzyme inhibitory effects .

Properties

Molecular Formula |

C17H15N3O4S2 |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide |

InChI |

InChI=1S/C17H15N3O4S2/c1-24-14-10-6-5-9-13(14)15(21)18-16-19-20-17(25-16)26(22,23)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,19,21) |

InChI Key |

ZSOYOMPHKCYPJI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the reaction of benzylsulfonyl chloride with thiosemicarbazide to form the thiadiazole ring. This intermediate is then reacted with 2-methoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-thiadiazoles, including those with benzylsulfonyl substitutions, exhibit significant antimicrobial properties. For instance, studies have shown that N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Some derivatives showed effectiveness comparable to established antibiotics like norfloxacin and ciprofloxacin .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| N-(5-benzylthio) | Staphylococcus aureus | 0.03 |

| N-(5-benzylsulfonyl) | Escherichia coli | 0.05 |

Anticancer Properties

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide and its derivatives have been evaluated for their anticancer potential. A study involving related compounds indicated that several derivatives exhibited significant cytotoxic effects against various cancer cell lines (e.g., MCF-7, HepG2). Notably, some compounds demonstrated lower IC50 values than sorafenib, a standard anticancer drug .

Table 2: Cytotoxicity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 5d | HeLa | 0.37 |

| Compound 5g | HeLa | 0.73 |

| Sorafenib | HeLa | 7.91 |

Therapeutic Potential

Given its diverse biological activities, this compound holds promise as a lead compound for drug development in several therapeutic areas:

- Antibacterial Agents : Its potent antibacterial activity suggests potential use in treating infections caused by resistant bacterial strains.

- Anticancer Drugs : The demonstrated cytotoxicity against cancer cell lines indicates its potential role in oncology as a novel anticancer agent.

Mechanism of Action

The mechanism of action of N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiadiazole ring may also play a role in binding to DNA or other cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling and metabolic processes.

Comparison with Similar Compounds

Substituent Variations at Position 5

The position 5 substituent on the 1,3,4-thiadiazole ring critically influences physicochemical and biological properties. Below is a comparative analysis:

Key Observations :

- Electronic Effects : The benzylsulfonyl group in the target compound is more polar and electron-withdrawing than thioether (e.g., 5g, 5m) or alkoxy (e.g., ) substituents. This may improve solubility in polar solvents and resistance to oxidative metabolism.

- Biological Implications : Thioether-containing analogs (e.g., 5m) exhibit fungicidal activity , while ethoxy derivatives (e.g., ) serve as intermediates for cytosine-like bioactive molecules. The sulfonyl group in the target compound may enhance binding to enzymes like acetylcholinesterase or sulfonamide targets.

Substituent Variations at Position 2

The 2-methoxybenzamide group in the target compound contrasts with other acetamide or benzamide derivatives:

| Compound Name | Position 2 Substituent | Notable Features |

|---|---|---|

| Target Compound | 2-Methoxybenzamide | Methoxy group enhances π-stacking interactions |

| N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide | Benzamide | Simpler structure; lower polarity |

| 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) | Methoxyphenoxyacetamide | Ether linkage; moderate bioactivity |

Key Observations :

Biological Activity

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of benzylsulfonyl derivatives with thiadiazole precursors. The structural formula can be represented as follows:

This compound features a thiadiazole ring, which is known for its biological significance, particularly in antimicrobial and anticancer activities.

Antibacterial Activity

Research has shown that derivatives of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown effectiveness comparable to established antibiotics like norfloxacin and ciprofloxacin against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antibacterial Activity of Thiadiazole Derivatives

| Compound Type | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) | Staphylococcus aureus | 0.5 µg/mL |

| N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) | Staphylococcus epidermidis | 0.8 µg/mL |

Anticancer Activity

The compound's potential as an anticancer agent has been evaluated in various cancer cell lines. In vitro studies revealed that it significantly inhibits the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism involves the induction of apoptosis and modulation of key signaling pathways such as AKT and ERK .

Table 2: Anticancer Activity Assessment

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A431 | 10 | Apoptosis induction |

| A549 | 12 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the benzyl unit and the sulfonyl or sulfanyl linkers significantly influence the biological activity of thiadiazole derivatives. Compounds with electron-withdrawing groups generally exhibited enhanced antibacterial and anticancer activities compared to their counterparts with electron-donating groups .

Case Studies

- Antibacterial Efficacy : A study demonstrated that a series of thiadiazole derivatives showed potent antibacterial activity against resistant strains of bacteria. The presence of the sulfonyl group was crucial for enhancing activity against Gram-positive bacteria .

- Anticancer Potential : Another investigation highlighted that specific derivatives led to a marked reduction in IL-6 and TNF-α levels in macrophages, suggesting anti-inflammatory properties alongside anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.